Bis(4-cyanatophenyl)sulfone

Description

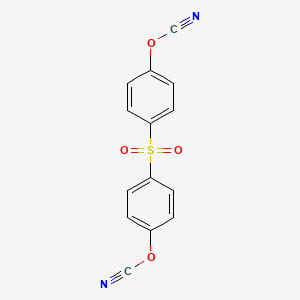

Bis(4-cyanatophenyl)sulfone is a sulfone-containing aromatic compound characterized by two cyanate (-OCN) functional groups attached to a central sulfone (-SO₂-) bridge. These compounds share a core sulfone group, which imparts high thermal stability, chemical resistance, and electron-withdrawing properties .

The cyanate groups in this compound likely enhance its reactivity in polymerization processes, making it a candidate for high-performance thermosetting resins. Such resins are used in aerospace, electronics, and coatings due to their flame retardancy and mechanical strength .

Properties

IUPAC Name |

[4-(4-cyanatophenyl)sulfonylphenyl] cyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4S/c15-9-19-11-1-5-13(6-2-11)21(17,18)14-7-3-12(4-8-14)20-10-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPOATPDNYBPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC#N)S(=O)(=O)C2=CC=C(C=C2)OC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyanatophenyl)sulfone typically involves the reaction of 4-cyanatophenol with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Bis(4-cyanatophenyl)sulfone undergoes various chemical reactions, including:

Cyclotrimerization: The cyanate groups can undergo cyclotrimerization to form a triazine ring, resulting in the formation of polycyanurate networks.

Substitution Reactions: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Cyclotrimerization: This reaction typically requires heating the compound to high temperatures (around 200-250°C) in the presence of a catalyst, such as a metal salt or a Lewis acid.

Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents, with reactions carried out under controlled conditions to achieve selective substitution.

Major Products Formed:

Polycyanurate Networks: Formed through cyclotrimerization, these networks exhibit high thermal stability and excellent mechanical properties.

Functionalized Derivatives: Substitution reactions yield various functionalized derivatives, which can be tailored for specific applications.

Scientific Research Applications

Chemistry: Bis(4-cyanatophenyl)sulfone is used as a precursor in the synthesis of high-performance polymers, such as polycyanurates and polyimides. These polymers are utilized in advanced composite materials for aerospace, electronics, and automotive industries due to their exceptional thermal and mechanical properties.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug delivery systems and biomedical devices, owing to their stability and biocompatibility.

Industry: In the industrial sector, this compound is employed in the production of high-temperature adhesives, coatings, and sealants. Its excellent dielectric properties make it suitable for use in electronic components and printed circuit boards.

Mechanism of Action

The primary mechanism of action of bis(4-cyanatophenyl)sulfone involves the cyclotrimerization of cyanate groups to form triazine rings. This reaction leads to the formation of a highly cross-linked polymer network, which imparts the material with its characteristic thermal stability and mechanical strength. The sulfone group further enhances the compound’s resistance to oxidation and chemical degradation.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of bis(4-cyanatophenyl)sulfone and related compounds:

Stability and Environmental Impact

- Thermal Stability : Sulfone groups enhance thermal resistance. BPS and BCPS degrade above 250°C, while cyanate derivatives withstand higher temperatures .

- Environmental Persistence : BCPS and its metabolites (e.g., methyl sulfones) are detected in marine ecosystems, with half-lives exceeding decades .

- Biodegradability : BPS shows slower biodegradation in seawater compared to BPA, raising concerns about long-term environmental impact .

Research Findings and Key Trends

- Synthetic Pathways : this compound is synthesized via cyanate esterification of BPS, while BCPS is produced through chlorination of diphenyl sulfone .

- Environmental Monitoring : BCPS levels in Baltic guillemot eggs decreased post-1990s due to regulatory actions, highlighting the impact of policy on pollutant trends .

- Material Science : Sulfone-containing polymers are critical in fuel cell membranes (e.g., Nafion) for proton conductivity, though water dependency remains a limitation .

Q & A

Q. What are the established synthetic routes for Bis(4-cyanatophenyl)sulfone, and how do reaction conditions influence purity and yield?

Methodological Answer: Synthesis of aryl sulfones typically involves nucleophilic aromatic substitution or oxidation of thioethers. For this compound, a plausible route is the reaction of 4-cyanophenol with sulfuryl chloride (SO₂Cl₂) under controlled anhydrous conditions, followed by purification via recrystallization or column chromatography. Reaction parameters such as temperature (e.g., 0–5°C to prevent side reactions) and stoichiometric ratios of reagents are critical for minimizing byproducts like chlorinated impurities . For example, analogous sulfones (e.g., Bis(4-chlorophenyl)sulfone) are synthesized via stepwise substitution, achieving >98% purity when using excess sulfonating agents . Yield optimization may require inert atmospheres (N₂/Ar) to prevent hydrolysis of cyanate groups.

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) to confirm substitution patterns. Aromatic protons typically resonate at δ 7.5–8.5 ppm, while cyanate (-OCN) groups show distinct 13C signals near δ 110–120 ppm .

- FTIR : Key peaks include S=O stretching (~1300–1350 cm⁻¹) and -OCN stretching (~2150–2250 cm⁻¹). Compare with reference spectra of Bis(4-chlorophenyl)sulfone for validation .

- HPLC/GC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with derivatization to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How does the introduction of cyanate groups in this compound affect its thermal stability compared to halogenated analogs?

Methodological Answer: Cyanate-containing sulfones exhibit superior thermal stability due to crosslinking via cyanate trimerization (forming triazine networks). Thermogravimetric analysis (TGA) under N₂ should show decomposition onset >300°C, compared to ~250°C for Bis(4-chlorophenyl)sulfone . Differential scanning calorimetry (DSC) can identify exothermic peaks corresponding to trimerization (~200–250°C). Comparative studies with halogenated analogs (e.g., Cl, F substituents) reveal that electron-withdrawing groups (e.g., -CN) enhance oxidative stability but may reduce solubility in polar solvents .

Q. What challenges arise in the polymerization of this compound, and how can reaction parameters be optimized for high molecular weight polymers?

Methodological Answer: Polymerization challenges include:

- Solvent Selection : High-boiling solvents (e.g., N-methylpyrrolidone) are required to dissolve rigid sulfone monomers.

- Catalyst Optimization : Transition-metal catalysts (e.g., Cu(I) salts) accelerate cyanate trimerization but may introduce metal residues. Alternative thermal curing (180–220°C) minimizes contamination .

- Crosslink Density : Adjust monomer concentration and curing time to balance mechanical properties and brittleness. For example, 70–80 wt% monomer in solvent yields polymers with glass transition temperatures (Tg) >250°C .

Q. How can researchers resolve discrepancies in reported thermal degradation temperatures for this compound derivatives?

Methodological Answer: Discrepancies often stem from variations in:

- Sample Purity : Impurities (e.g., residual solvents, unreacted monomers) lower observed degradation temperatures. Validate purity via HPLC and elemental analysis .

- Testing Conditions : TGA heating rates (e.g., 10°C/min vs. 5°C/min) and atmosphere (N₂ vs. air) significantly impact results. Standardize protocols using reference materials like polyethersulfone .

- Structural Isomerism : Para-substituted isomers (e.g., 4,4'- vs. 3,4'-substitution) exhibit differing thermal behaviors. Confirm regiochemistry via NOESY NMR .

Q. What role does this compound play in the development of proton exchange membranes (PEMs), and how does its structure influence conductivity and stability?

Methodological Answer: Sulfone-based polymers are explored for PEMs due to their hydrolytic stability and proton conductivity. Key considerations:

- Sulfonation : Introduce sulfonic acid groups (-SO₃H) via post-polymerization sulfonation to enhance proton conductivity (>0.1 S/cm at 120°C) .

- Morphology : Small-angle X-ray scattering (SAXS) can reveal phase-separated domains critical for water retention and ion transport .

- Durability : Accelerated aging tests (e.g., Fenton’s reagent exposure) assess oxidative stability. Cyanate groups improve resistance compared to purely aromatic sulfones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.